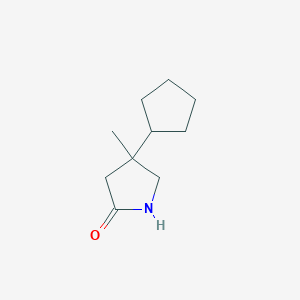

4-Cyclopentyl-4-methylpyrrolidin-2-one

Description

4-Cyclopentyl-4-methylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a cyclopentyl and a methyl substituent at the 4-position of the heterocyclic ring. Pyrrolidin-2-one derivatives are widely utilized as intermediates in organic synthesis and pharmaceutical research due to their structural versatility and ability to modulate physicochemical properties. This compound is commercially available as a building block for drug discovery and process chemistry, with applications in the development of bioactive molecules .

Properties

IUPAC Name |

4-cyclopentyl-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-10(6-9(12)11-7-10)8-4-2-3-5-8/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMUFNCDUFYDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-4-methylpyrrolidin-2-one typically involves the reaction of cyclopentanone with methylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of 4-Cyclopentyl-4-methylpyrrolidin-2-one may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process often includes steps such as distillation and crystallization to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Cyclopentyl-4-methylpyrrolidin-2-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-cyclopentyl-4-methylpyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, focusing on substituent effects, functional groups, and inferred properties.

Structural and Functional Group Analysis

Substituent Effects on Physicochemical Properties

- Lipophilicity : The cyclopentyl and methyl groups in the target compound confer higher lipophilicity compared to analogs like 4-hydroxypyrrolidin-2-one (hydrophilic) or 4-methylpyrrolidin-2-one (moderate polarity). This property may enhance membrane permeability in biological systems .

Research Findings and Limitations

- Structural Insights : X-ray crystallography (via SHELX software ) and spectroscopic methods are critical for resolving substituent effects, though such data are absent for the target compound in the provided evidence.

- Synthetic Challenges : The steric bulk of 4-cyclopentyl-4-methylpyrrolidin-2-one may complicate synthetic modifications compared to less hindered derivatives.

Biological Activity

Overview

4-Cyclopentyl-4-methylpyrrolidin-2-one (CPMP) is a pyrrolidine derivative with the molecular formula and a molecular weight of 167.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The compound's structural uniqueness arises from the combination of a cyclopentyl group and a methyl substituent, which may influence its interaction with biological targets.

Target Interactions

The specific biological targets of CPMP remain largely unidentified; however, it is known that pyrrolidine derivatives can interact with various enzymes, receptors, and proteins within biological systems. These interactions can lead to modulation of enzymatic activity and cellular signaling pathways.

Mode of Action

CPMP is believed to exert its biological effects through multiple mechanisms:

- Enzyme Interaction : It can bind to enzymes involved in metabolic pathways, potentially altering their catalytic efficiency.

- Cell Signaling Modulation : The compound influences key signaling molecules, affecting processes such as cell proliferation and apoptosis.

- Receptor Binding : CPMP may interact with receptors that mediate various physiological responses.

Cellular Effects

Research indicates that CPMP affects several cellular processes:

- Cell Proliferation : Studies have shown that CPMP can enhance or inhibit cell growth depending on dosage.

- Gene Expression : The compound modulates gene expression profiles, impacting cellular metabolism.

- Apoptosis : CPMP has been linked to both pro-apoptotic and anti-apoptotic effects based on concentration levels.

Temporal and Dosage Effects

The biological effects of CPMP are influenced by both time and dosage:

- Stability : The compound's stability over time affects its long-term efficacy in cellular environments.

- Dosage Variability : In animal models, low doses may enhance metabolic activity, while high doses could lead to toxicity or adverse effects.

Research Applications

CPMP has potential applications across various fields:

- Pharmaceutical Development : Investigated for therapeutic properties such as anti-inflammatory and analgesic effects.

- Chemical Synthesis : Used as an intermediate in the synthesis of more complex molecules.

- Biological Research : Studied for its effects on enzyme inhibition and receptor binding.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between CPMP and similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-Methylpyrrolidin-2-one | Methyl group at position 4 | Lacks cyclopentyl substituent; simpler structure |

| 4-Cyclohexylpyrrolidin-2-one | Cyclohexyl group instead of cyclopentyl | Larger ring system; different steric properties |

| 3-Cyclopropylpyrrolidin-2-one | Cyclopropyl group at position 3 | Different positioning of cyclic substituent; smaller size |

Case Studies and Research Findings

- Antiviral Activity : Some studies suggest that compounds structurally similar to CPMP exhibit antiviral properties, indicating potential therapeutic applications against viral infections.

- Toxicological Assessments : Animal studies have demonstrated varying effects on body weight and organ health at different exposure levels, highlighting the need for careful dosage regulation in therapeutic applications .

- Metabolic Pathway Interaction : CPMP has been shown to interact with key metabolic enzymes, influencing metabolic flux and overall cellular health. This suggests its potential role in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.